Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring. It also has a methoxyphenyl group and an acetamido group attached to it .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the acetamido group could undergo hydrolysis to form an amine and a carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would likely be influenced by the polar functional groups present in its structure .
Scientific Research Applications
Synthesis and Characterization
The synthesis of complex heterocyclic compounds, such as those containing pyrimidinone and thienopyrimidinone scaffolds, is a significant area of research. These compounds are often synthesized through multi-step chemical reactions that involve the condensation of various reagents, including acetoacetate derivatives and amino compounds, under specific conditions (Lovro Selič et al., 1997). The structural diversity achieved through these synthetic routes opens the door to a wide range of biological and pharmacological applications.
Potential Biological Activities
Compounds with similar structural motifs to Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate have been explored for their potential biological activities. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies have shown that certain derivatives exhibit significant inhibitory activity on cyclooxygenase enzymes, alongside notable analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Applications in Materials Science
In addition to biological applications, compounds with complex heterocyclic structures have also been investigated for their potential in materials science, particularly in the development of nonlinear optical (NLO) materials. The NLO properties of certain derivatives have been studied using density functional theory (DFT), revealing promising candidates for NLO materials. These compounds exhibit significantly larger static first and second hyperpolarizabilities compared to conventional NLO materials, indicating their potential for application in optical technologies (Dinyuy Emmanuel Kiven et al., 2023).
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-3-32-23(30)15-7-9-16(10-8-15)25-20(28)14-34-24-26-19-11-12-33-21(19)22(29)27(24)17-5-4-6-18(13-17)31-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFIEQKDCJACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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